2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6Br2ClNO and a molecular weight of 315.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine with bromoacetyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)ethan-1-one: Similar structure but with a bromine atom at a different position on the pyridine ring.
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one: Similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one: Similar structure but with both bromine and chlorine atoms at different positions on the pyridine ring.
Uniqueness
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-(3-chloropyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZDSACCQKXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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